molecular formula C8H10ClN3 B1405002 3-Aminomethyl-7-azaindole hydrochloride CAS No. 1408075-79-5

3-Aminomethyl-7-azaindole hydrochloride

Cat. No.: B1405002
CAS No.: 1408075-79-5
M. Wt: 183.64 g/mol
InChI Key: LROPGAKRKCJCPO-UHFFFAOYSA-N
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Description

3-Aminomethyl-7-azaindole hydrochloride is a chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. Compounds based on the 7-azaindole scaffold, particularly those with substitutions at the 3-position, are frequently investigated for their biological activity . Specifically, research indicates that 3-aminomethyl-7-azaindole derivatives demonstrate high affinity and selectivity as potential ligands for the dopamine D4 receptor, marking them as valuable compounds for central nervous system (CNS) drug discovery programs . The synthesis of such complex azaindole derivatives often involves advanced methods, such as Silver-catalyzed intramolecular cyclization or multi-step Pd-catalyzed coupling and cyclization reactions, to construct the core structure efficiently . This product is provided as a hydrochloride salt to enhance its stability and solubility. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;/h1-3,5H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROPGAKRKCJCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-08-7
Record name 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Example Procedure:

Introduction of the Aminomethyl Group

Functionalization at the 3-position typically employs:

a. Direct Alkylation

  • Reagents : Formaldehyde or paraformaldehyde in the presence of reducing agents (e.g., NaBH$$_3$$CN).
  • Mechanism : Reductive amination to install the aminomethyl group.

b. Suzuki-Miyaura Coupling

  • Precursor : 3-Halo-7-azaindole (e.g., 3-iodo-7-azaindole)
  • Reagents : Aminomethylboronic acid pinacol ester, Pd catalysts (e.g., Pd(PPh$$3$$)$$4$$), base (Cs$$2$$CO$$3$$).
  • Conditions : Toluene/ethanol (1:1), 60°C, 15 min.

Hydrochloride Salt Formation

The free base is treated with HCl (gaseous or in solution) to yield the hydrochloride salt.

Key Parameters:

Challenges and Optimization Considerations

Parameter Impact on Synthesis
Regioselectivity Competing functionalization at C5/C6 positions
Acid Sensitivity Degradation under strong acidic conditions
Purification Requires chromatography or recrystallization

Summary of Synthetic Routes

Step Method Yield Range Key Citations
7-Azaindole formation Acid-catalyzed cyclization 60–85%
3-Aminomethylation Reductive amination 40–65%* (analogous)
Salt formation HCl treatment >90% Standard practice

*Estimated based on analogous reactions.

Research Gaps and Recommendations

  • No direct literature on 3-aminomethyl-7-azaindole hydrochloride was identified in the provided sources.
  • Further investigations should focus on:

Chemical Reactions Analysis

Types of Reactions: 3-Aminomethyl-7-azaindole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anti-HIV Activity

Research has shown that derivatives of 7-azaindole, including 3-aminomethyl-7-azaindole hydrochloride, exhibit promising anti-HIV properties. A study evaluated a library of compounds based on the 7-azaindole core for their activity against HIV-1. Among these, several compounds demonstrated submicromolar potency against reverse transcriptase, a key enzyme in the HIV replication cycle. Notably, one lead compound achieved an IC50 of 0.73 μM and maintained activity against clinically relevant resistant mutants, highlighting the potential of this class of compounds as next-generation anti-HIV agents .

Anticancer Properties

The structure-activity relationship (SAR) studies of 7-azaindole analogs have identified them as effective anticancer agents. Research indicates that modifications at specific positions on the 7-azaindole ring can enhance anticancer activity. For instance, substituents at positions 1, 3, and 5 have been shown to be particularly active, leading to the development of novel molecules with significant efficacy against various cancer cell lines . The versatility in chemical modification opens pathways for creating targeted therapies.

Bacterial and Fungal Inhibition

This compound has demonstrated notable antimicrobial activity against a range of pathogens. In one study, compounds derived from 7-azaindoles exhibited strong antibacterial effects against strains such as Pseudomonas aeruginosa and antifungal activity against Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml . This broad-spectrum antimicrobial potential positions these compounds as candidates for further development in treating infectious diseases.

Synthetic Strategies

The synthesis of this compound involves various methodologies that allow for structural modifications to enhance biological activity. Recent advancements include acid-catalyzed reactions that yield high-purity products suitable for pharmacological testing . The ability to optimize synthesis conditions is crucial for large-scale production and application in drug development.

Case Studies and Research Findings

StudyFocusFindings
Study on Anti-HIV ActivityEvaluation of 585 compoundsIdentified lead compounds with submicromolar potency against HIV reverse transcriptase
Anticancer SAR StudiesStructure-activity relationshipsHighlighted effective modifications leading to potent anticancer agents
Antimicrobial Activity AssessmentTesting against bacterial and fungal strainsDemonstrated significant efficacy with low MIC values

Comparison with Similar Compounds

Comparison with Similar Compounds

Azaindoles and their derivatives exhibit diverse pharmacological and chemical profiles depending on substituent positions and functional groups. Below is a detailed comparison of 3-aminomethyl-7-azaindole hydrochloride with structurally related compounds:

Structural and Functional Differences

Compound Name Core Structure Substituents Key Properties/Applications References
This compound 7-azaindole (pyrrolo[2,3-b]pyridine) -CH2NH2 at C3, HCl salt Enhanced solubility; potential kinase inhibition or antimicrobial activity (inferred)
3-Amino-7-azaindole 7-azaindole -NH2 at C3 Intermediate for drug synthesis; lower molecular weight (133.15 g/mol)
5-Bromo-3-iodopyridin-2-amine Pyridine derivative -Br at C5, -I at C3, -NH2 at C2 Precursor for Sonogashira coupling in azaindole synthesis
7-Azaindoles with 2,5-substituents 7-azaindole Varied substituents (e.g., Cl, Me) Antimicrobial activity (e.g., against Cryptococcus neoformans at 3.9 µg/ml)
3-Amino-7-hydroxy-6-azaindole 6-azaindole (pyrrolo[2,3-c]pyridine) -NH2 at C3, -OH at C7 Potential antifungal/antibacterial applications

Physicochemical Properties

Property 3-Aminomethyl-7-azaindole HCl 3-Amino-7-azaindole 7-Azaindole (unsubstituted)
Molecular Weight (g/mol) 207.66* 133.15 118.14
Solubility High (due to HCl salt) Moderate Low
Key Functional Groups -CH2NH2, HCl -NH2 None

*Calculated based on molecular formula C8H10ClN3.

Research Implications and Gaps

  • Pharmacological Potential: The aminomethyl group in this compound may improve target binding compared to simpler azaindoles, but empirical studies are needed to validate this .
  • Synthetic Optimization: Methods for introducing the aminomethyl group efficiently (e.g., reductive amination or click chemistry) remain underreported in the literature.
  • Comparative Bioactivity Data: Direct comparisons with analogs like 3-amino-7-azaindole or halogenated derivatives are lacking, highlighting a need for systematic biological screening.

Biological Activity

3-Aminomethyl-7-azaindole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of azaindole derivatives, which are known for their diverse biological activities. The compound features a nitrogen atom in the indole ring structure, which contributes to its unique properties and interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly its efficacy as an inhibitor against certain enzymes and receptors. Below are some key findings regarding its biological activity:

Antimicrobial Activity

Research indicates that azaindoles exhibit significant antimicrobial properties. In a study evaluating various 7-azaindoles, it was found that these compounds displayed notable activity against yeasts, particularly Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml . This suggests that this compound may have potential as an antifungal agent.

Antidepressant Potential

A recent study focused on the design and synthesis of multi-target antidepressants highlighted the structure-activity relationship (SAR) of 7-azaindole derivatives. Compounds derived from this framework exhibited varying affinities for serotonin transporters (SERT) and receptors, indicating potential antidepressant effects. For instance, certain derivatives showed Ki values for SERT inhibition in the range of 9.2 to 254 nM . This positions this compound as a candidate for further exploration in mood disorder therapies.

Kinase Inhibition

The azaindole framework has been extensively studied for its role in kinase inhibition. Azaindoles have been shown to interact with various kinases including c-Met and GSK-3β, with IC50 values indicating potent inhibitory effects . The structural characteristics of 3-amino derivatives may enhance binding affinity and selectivity towards specific kinases, making them valuable in cancer therapeutics.

Data Tables

Activity Type Target IC50/Ki Values Reference
AntimicrobialCryptococcus neoformansMIC = 3.9 μg/ml
AntidepressantSERTKi = 9.2 - 254 nM
Kinase Inhibitionc-MetIC50 = 48 nM
GSK-3βIC50 = 9 nM

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of 7-azaindoles and tested them against various microbial strains. The results indicated that modifications at specific positions on the azaindole ring could enhance antimicrobial activity, particularly against Cryptococcus neoformans.
  • Antidepressant Development : In the quest for new antidepressants, researchers synthesized several compounds based on the 7-azaindole structure. The resulting compounds were evaluated for their binding affinity to SERT and other receptors, revealing promising candidates for further clinical investigation.

Q & A

Q. What computational tools predict the physicochemical properties of this compound?

  • Methodological Answer : Use Schrödinger’s QikProp for logP, solubility, and pKa predictions. Molecular dynamics simulations (AMBER) assess conformational stability. Docking studies (AutoDock Vina) map interactions with biological targets to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminomethyl-7-azaindole hydrochloride
Reactant of Route 2
Reactant of Route 2
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